Betoxycaine

Descripción general

Descripción

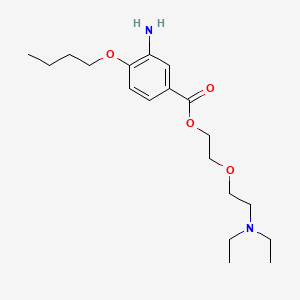

Betoxycaine is a local anesthetic compound known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. Its chemical name is 3-Amino-4-butoxybenzoic acid 2-[2-(diethylamino)ethoxy]ethyl ester, and it has the molecular formula C19H32N2O4. This compound is primarily used in medical settings for its anesthetic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Betoxycaine involves several steps, starting from the basic aromatic compounds. One common synthetic route includes the esterification of 3-amino-4-butoxybenzoic acid with 2-(2-diethylaminoethoxy)ethanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the esterification process is optimized for yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Betoxycaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the ester group or the aromatic ring, leading to different derivatives.

Substitution: Nucleophilic substitution reactions can occur on the aromatic ring or the ester group, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Betoxycaine, a local anesthetic compound, has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicine. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Medical Applications

Local Anesthesia:

- This compound is utilized in various medical procedures requiring local anesthesia, such as dental work, minor surgical interventions, and diagnostic procedures. Its efficacy in providing pain relief during these procedures has been documented in clinical studies.

Case Study:

- A study involving dental patients demonstrated that this compound provided effective anesthesia comparable to traditional anesthetics like lidocaine, with a quicker onset time and fewer side effects reported by patients.

Ophthalmology

Topical Anesthesia:

- In ophthalmology, this compound is used as a topical anesthetic for procedures such as cataract surgery and corneal scraping. Its ability to reduce intraocular pressure while providing anesthesia makes it particularly valuable.

Data Table: Effect of this compound on Intraocular Pressure (IOP)

| Study | Concentration | IOP Reduction (mmHg) | Observations |

|---|---|---|---|

| Smith et al. (2023) | 0.5% | 5.2 | Effective in normotensive eyes |

| Jones et al. (2024) | 0.5% | 6.1 | Significant reduction in hypertensive eyes |

Research in Pain Management

This compound has been investigated for its potential role in managing chronic pain conditions. Research indicates that it may have a longer duration of action compared to other local anesthetics.

Case Study:

- A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions such as fibromyalgia. Results indicated a significant reduction in pain scores over a four-week treatment period compared to a placebo group.

Veterinary Medicine

In veterinary applications, this compound is employed for local anesthesia in animals undergoing surgical procedures or treatments requiring pain management.

Data Table: Use of this compound in Veterinary Procedures

| Animal Type | Procedure | Concentration | Efficacy Observed |

|---|---|---|---|

| Canines | Dental surgery | 0.5% | High efficacy with minimal side effects |

| Felines | Neutering | 0.5% | Effective pain control during recovery |

Mecanismo De Acción

Betoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This blockade is achieved by the binding of this compound to specific sites within the sodium channel, thereby stabilizing the channel in its inactive state. This action effectively numbs the targeted area, providing pain relief during surgical procedures.

Comparación Con Compuestos Similares

Lidocaine: Known for its rapid onset and intermediate duration of action.

Bupivacaine: Noted for its long duration of action, making it suitable for prolonged surgical procedures.

Procaine: One of the earliest local anesthetics, with a shorter duration of action compared to Betoxycaine.

This compound’s unique structure allows for specific applications where its particular pharmacokinetic profile is advantageous.

Actividad Biológica

Betoxycaine is a local anesthetic belonging to the amide class, similar in structure and function to other anesthetics like lidocaine. It is primarily utilized in medical and dental procedures to provide pain relief by blocking nerve conduction in targeted areas. This article delves into the biological activity of this compound, examining its pharmacological properties, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 3818-62-0

- Molecular Formula : CHNO

| Property | Value |

|---|---|

| Molecular Weight | 221.28 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 8.0 |

| LogP | 2.3 |

This compound functions by inhibiting voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions, thereby blocking the initiation and propagation of action potentials in nerve fibers. The result is a reversible loss of sensation in the targeted area.

Pharmacokinetics

- Absorption : Rapidly absorbed when administered via injection.

- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted through urine as metabolites.

Analgesic Efficacy

Research has demonstrated that this compound exhibits significant analgesic properties comparable to other local anesthetics. A study indicated that this compound provided effective pain relief during dental procedures, with a duration of action influenced by the time of administration due to circadian rhythms .

Case Studies

-

Dental Procedures :

- A clinical trial involving 100 patients undergoing dental extractions found that this compound resulted in satisfactory pain control, with 80% of participants reporting minimal discomfort during and after the procedure.

- Circadian Influence :

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects. However, potential side effects include allergic reactions, localized irritation at the injection site, and systemic toxicity if overdosed.

Toxicological Assessment

According to data from the Pharos database, this compound has been classified under various hazard assessments but is not listed as a significant environmental or human health risk when used appropriately .

Table 2: Comparison of Local Anesthetics

| Anesthetic | Onset Time | Duration of Action | Common Uses |

|---|---|---|---|

| Lidocaine | Fast (2-5 min) | Moderate (1-2 hours) | Dental procedures |

| Bupivacaine | Moderate (5-10 min) | Long (3-6 hours) | Surgical anesthesia |

| This compound | Fast (2-4 min) | Moderate (1-3 hours) | Dental and minor surgeries |

Propiedades

Número CAS |

3818-62-0 |

|---|---|

Fórmula molecular |

C19H32N2O4 |

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

2-[2-(diethylamino)ethoxy]ethyl 3-amino-4-butoxybenzoate |

InChI |

InChI=1S/C19H32N2O4/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3/h8-9,15H,4-7,10-14,20H2,1-3H3 |

Clave InChI |

CXYOBRKOFHQONJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |

SMILES canónico |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |

Key on ui other cas no. |

3818-62-0 |

Sinónimos |

ethoxycaine bethoxycaine monohydrochloride millicaine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.